2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,3-dichlorophenyl)acetamide
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Overview
Description
2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes an acetylamino group, a methylphenyl group, a pyridazinone ring, and a dichlorophenyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetylamino Group: The initial step involves the acetylation of an amino group on a methylphenyl compound.
Construction of the Pyridazinone Ring: The next step involves the formation of the pyridazinone ring through a cyclization reaction.
Introduction of the Dichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,3-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chlorophenyl)propanamide
- **2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,3-dichlorophenyl)acetamide is unique due to the presence of the dichlorophenyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
Properties
IUPAC Name |
2-[3-(3-acetamido-4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2,3-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-12-6-7-14(10-18(12)24-13(2)28)16-8-9-20(30)27(26-16)11-19(29)25-17-5-3-4-15(22)21(17)23/h3-10H,11H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSKXZZSISAFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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